4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 832740-69-9
VCID: VC2013758
InChI: InChI=1S/C8H7F3N4/c1-3-2-4(8(9,10)11)13-7-5(3)6(12)14-15-7/h2H,1H3,(H3,12,13,14,15)
SMILES: CC1=CC(=NC2=NNC(=C12)N)C(F)(F)F
Molecular Formula: C8H7F3N4
Molecular Weight: 216.16 g/mol

4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

CAS No.: 832740-69-9

Cat. No.: VC2013758

Molecular Formula: C8H7F3N4

Molecular Weight: 216.16 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine - 832740-69-9

Specification

CAS No. 832740-69-9
Molecular Formula C8H7F3N4
Molecular Weight 216.16 g/mol
IUPAC Name 4-methyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine
Standard InChI InChI=1S/C8H7F3N4/c1-3-2-4(8(9,10)11)13-7-5(3)6(12)14-15-7/h2H,1H3,(H3,12,13,14,15)
Standard InChI Key QCLRUMJLPRWXLA-UHFFFAOYSA-N
SMILES CC1=CC(=NC2=NNC(=C12)N)C(F)(F)F
Canonical SMILES CC1=CC(=NC2=NNC(=C12)N)C(F)(F)F

Introduction

PropertyValueSource
CAS Number832740-69-9
Molecular FormulaC8H7F3N4
Molecular Weight216.16 g/mol
IUPAC Name4-methyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine
InChIInChI=1S/C8H7F3N4/c1-3-2-4(8(9,10)11)13-7-5(3)6(12)14-15-7/h2H,1H3,(H3,12,13,14,15)
InChI KeyQCLRUMJLPRWXLA-UHFFFAOYSA-N
SMILES NotationCC1=CC(=NC2=NNC(=C12)N)C(F)(F)F
Minimum Purity≥95%

The compound exhibits distinctive structural characteristics that influence its physical and chemical properties. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its membrane permeability and allowing easier diffusion into cells. This feature is particularly important for compounds designed to interact with intracellular targets.

Structural Characteristics and Tautomerism

Core Structure Analysis

The pyrazolo[3,4-b]pyridine scaffold represents an important heterocyclic system in medicinal chemistry. This bicyclic structure consists of a pyrazole ring fused with a pyridine ring. In the case of 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, the core structure is further functionalized with specific substituents that influence its chemical and biological properties .

The compound can potentially exist in two tautomeric forms: the 1H- and 2H-isomers. Based on computational studies performed on similar structures, the 1H-tautomer is significantly more stable than the 2H-tautomer, with an energy difference of approximately 37.03 kJ/mol (approximately 9 kcal/mol) . This substantial energy difference suggests that the 1H-tautomer is the predominant form under standard conditions.

Key Functional Groups and Their Significance

  • Trifluoromethyl group (CF3): Located at the 6-position, this group is strongly electron-withdrawing, which influences the electronic distribution across the molecule. The CF3 group also enhances metabolic stability and can improve binding affinity to hydrophobic pockets in protein targets.

  • Amine group (NH2): Positioned at the 3-position, this group can participate in hydrogen bonding interactions, which are critical for molecular recognition and binding to biological targets.

  • Methyl group (CH3): Located at the 4-position, this substituent provides additional steric effects and can influence the orientation of the molecule in binding sites.

The spatial arrangement of these functional groups creates a unique electronic and steric profile that determines the compound's reactivity and biological interactions.

Synthesis Methods

General Synthetic Approaches

The synthesis of 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves multi-step organic synthesis procedures. Based on established methods for similar pyrazolo[3,4-b]pyridine derivatives, several synthetic routes can be proposed.

One common approach involves the cyclization of appropriate precursors under controlled conditions. This method may include the trifluoroacetic acid-catalyzed condensation of 5-aminopyrazoles with suitable α-oxoketene dithioacetals. The synthetic pathway can be adapted to incorporate the specific substituents required for the target compound.

Alternative Synthetic Routes

Recent advances in the synthesis of pyrazolo[3,4-b]pyridines have expanded the available methodologies. For instance, an efficient three-component synthesis of substituted pyrazolo[3,4-b]pyridines has been reported, involving the reaction of substituted aldehydes, β-keto esters, and 5-aminopyrazoles in the presence of FeCl3 as a catalyst .

Another approach involves starting from 2-chloro-3-nitropyridines via a sequence of SNAr and modified Japp–Klingemann reactions. While this specific method was reported for pyrazolo[4,3-b]pyridines, similar principles could potentially be adapted for the synthesis of 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine with appropriate modifications .

Purification and Characterization

Following synthesis, purification techniques such as recrystallization and chromatography are typically employed to obtain the compound with high purity. The purified compound can be characterized using various analytical methods, including NMR spectroscopy, mass spectrometry, and elemental analysis.

Structural FeaturePotential Contribution to Bioactivity
Trifluoromethyl GroupEnhances lipophilicity, improves cellular penetration, increases metabolic stability
Amine GroupForms hydrogen bonds with target proteins, contributes to solubility
Pyrazole RingProvides a rigid scaffold for optimal binding, participates in hydrogen bonding
Methyl GroupInfluences steric interactions and binding orientation

Research Findings and Comparative Analysis

Comparative Analysis with Related Compounds

4-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine can be compared with structurally similar compounds to understand its unique properties. For instance, 4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 498580-78-2) lacks the trifluoromethyl group at the 6-position, which would likely result in different lipophilicity and binding properties .

Similarly, 5-hydroxy-4-(trifluoromethyl)pyrazolopyridine derivatives have been studied extensively for their potential therapeutic applications, particularly as LCAT activators . These compounds share the trifluoromethyl functionality but differ in other structural aspects, leading to distinct biological profiles.

Spectroscopic Characterization

Spectroscopic data can provide valuable insights into the structural and electronic properties of 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine. Based on typical patterns observed in similar compounds, the following spectroscopic features would be expected:

NMR Spectroscopy

In 1H NMR spectroscopy, characteristic signals would include:

  • A singlet for the methyl group protons at the 4-position

  • A singlet for the NH2 protons of the amine group

  • A singlet for the aromatic proton at the 5-position

  • Signals for the NH proton of the pyrazole ring

In 13C NMR spectroscopy, the trifluoromethyl group would typically appear as a quartet due to C-F coupling, with a coupling constant of approximately 270 Hz .

Mass Spectrometry

Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of 216.16 g/mol, along with characteristic fragmentation patterns reflecting the breakdown of the trifluoromethyl group and other structural features.

Applications in Pharmaceutical Research

Drug Discovery Relevance

The unique structural features of 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine make it a valuable scaffold in drug discovery efforts. The compound's potential therapeutic applications span multiple disease areas, including cancer, inflammatory conditions, and metabolic disorders.

In the context of medicinal chemistry, compounds of this class can serve as lead structures for further optimization. By modifying specific substituents, researchers can fine-tune properties such as solubility, metabolic stability, and target selectivity.

Pharmaceutical Development Considerations

When considering 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine for pharmaceutical development, several factors must be addressed:

  • Solubility: The compound may exhibit limited water solubility due to its trifluoromethyl group and aromatic structure. Formulation strategies or structural modifications might be necessary to improve solubility.

  • Metabolic Stability: The trifluoromethyl group typically enhances metabolic stability, which could be advantageous for in vivo applications.

  • Toxicity Profile: Comprehensive toxicological studies would be required to assess the safety profile of the compound.

  • Synthetic Scalability: For pharmaceutical development, the synthesis must be amenable to scale-up with consistent quality and purity.

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